2-Amino-2'-fluorobenzophenone

Pitavastatin synthesis Regiochemistry Quinoline cyclization

Sourcing non-interchangeable 2′-fluoro-2-amino benzophenone scaffolds often leads to wrong regioisomers in Pitavastatin or benzodiazepine synthesis. - Exclusive 2′-fluoro regiochemistry directs correct quinoline cyclization for Pitavastatin; avoids inactive impurities. - Certified reference standard for ANDA method validation (Pitavastatin Impurity 83). - ≥95% purity with compliant characterization; bulk custom synthesis available. Reliable supply for API manufacturing and medicinal chemistry programs.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
CAS No. 1581-13-1
Cat. No. B057201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2'-fluorobenzophenone
CAS1581-13-1
Synonyms2-Aminophenyl)(2-fluorophenyl)methanone;  2-Amino-2’-fluorobenzophenone
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)N
InChIInChI=1S/C13H10FNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2
InChIKeyNRAJMXHXQHCBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2'-fluorobenzophenone: Strategic Intermediate Overview


2-Amino-2'-fluorobenzophenone (CAS 1581-13-1, molecular formula C₁₃H₁₀FNO, MW 215.22) is a substituted benzophenone bearing an amino group at the 2-position and a fluorine atom at the ortho (2') position of the second phenyl ring. It is first and foremost a critical synthetic intermediate in the preparation of the HMG-CoA reductase inhibitor Pitavastatin [1] and serves as a precursor for 5-(2-fluorophenyl)-1,4-benzodiazepin-2-one scaffolds [2]. Unlike its 5‑chloro or 4'‑fluoro analogs, the 2'‑fluoro substitution directs regiochemical outcomes in cyclocondensation steps that are essential for constructing distinct pharmacophores, making this compound irreplaceable in specific synthetic routes.

Why 2-Amino-2'-fluorobenzophenone Is Irreplaceable by Analogs


Aminobenzophenones are a structurally diverse class of intermediates where subtle changes in ring substitution dictate entirely different synthetic outcomes. 2‑Amino‑5‑chlorobenzophenone (MCB) cyclizes to diazepam-type cores, while 2‑amino‑5‑chloro‑2'‑fluorobenzophenone is required for midazolam [1]. 2‑Amino‑2'‑fluorobenzophenone uniquely lacks the 5‑chloro substituent yet retains the 2'‑fluoro group, enabling the formation of 5‑(2‑fluorophenyl)‑1,4‑benzodiazepin‑2‑ones [2] and the specific quinoline cyclization in Pitavastatin synthesis [3]. The ortho‑fluorine also modulates the basicity of the aniline nitrogen (predicted pKa = −0.78) , directly impacting reactivity in peptide‑coupling and cyclization steps. Substituting a 5‑chloro, 4'‑fluoro, or non‑fluorinated analog would yield the wrong regioisomer, fail to cyclize correctly, or produce an inactive impurity, making the 2'‑fluoro‑2‑amino substitution pattern functionally non‑interchangeable.

Quantitative Differentiation Evidence for 2-Amino-2'-fluorobenzophenone


Ortho vs. Para Fluoro Substitution in Pitavastatin Synthesis

The ortho (2') fluorine substitution on the benzophenone scaffold is essential for the synthesis of Pitavastatin via cyclocondensation with 3‑cyclopropyl‑3‑oxopropionic acid methyl ester, as reported by Suzuki et al. (2001) [1]. In contrast, the para‑fluoro isomer, 2‑amino‑4'‑fluorobenzophenone (CAS 3800‑06‑4), undergoes the same general reaction but is processed through a distinct synthetic sequence that yields Pitavastatin in an overall 24.8% yield [2]. The two isomers are not functionally interchangeable because the fluorine position alters the electronic environment of the carbonyl and the steric constraints of the cyclization transition state, leading to different optimized reaction conditions and intermediate purities.

Pitavastatin synthesis Regiochemistry Quinoline cyclization

Benzodiazepine Scaffold Divergence by Substitution Pattern

2‑Amino‑2'‑fluorobenzophenone yields 5‑(2‑fluorophenyl)‑1,3‑dihydro‑1,4‑benzodiazepin‑2‑one (VII) upon cyclization [1]. In contrast, the 5‑chloro analog, 2‑amino‑5‑chloro‑2'‑fluorobenzophenone (CAS 784‑38‑3), is the established precursor for midazolam via a process described in US Patent 5,942,614 [2]. The absence of the 5‑chloro substituent in the target compound prevents formation of the 8‑chloro‑imidazobenzodiazepine core required for midazolam, while the 5‑chloro analog cannot produce the non‑chlorinated benzodiazepin‑2‑one scaffold. This functional divergence means each compound serves a distinct, non‑overlapping pharmaceutical synthetic purpose.

Benzodiazepine synthesis Midazolam Regioselectivity

Enhanced Electrochemical Detection via Fluorine Substitution

A comparative electroanalytical study by Fernandez et al. (1995) demonstrated that 2‑amino‑5‑bromo‑2'‑fluorobenzophenone (BrFB), which shares the 2'‑fluoro substitution with the target compound, exhibits a detection limit of 100 ppb (μg/L) using voltammetry at a glassy carbon electrode, whereas the non‑fluorinated or chlorinated analogs 2‑amino‑5‑chlorobenzophenone (MCB) and 2‑amino‑2',5‑dichlorobenzophenone (DCB) both show detection limits of 200 ppb [1]. Separately, an HPLC‑ECD method developed for aminohalogenbenzophenones achieved a determination limit of 750 pg/mL of biological fluid for each compound, using MCB as internal standard [2]. The presence of the electronegative fluorine atom enhances the oxidation signal, enabling a two‑fold improvement in detection sensitivity relative to purely chlorinated analogs.

Electrochemical detection Voltammetry Benzodiazepine metabolite analysis

Melting Point and Basicity Differentiation from Chlorinated Analogs

2‑Amino‑2'‑fluorobenzophenone exhibits a melting point of 126–128 °C [1], which is approximately 30 °C higher than 2‑amino‑5‑chlorobenzophenone (96–100 °C) , 40 °C higher than 2‑amino‑2',5‑dichlorobenzophenone (86–89 °C) , and 30 °C higher than 2‑amino‑5‑chloro‑2'‑fluorobenzophenone (93–98 °C) . The compound has a predicted XLogP3 of 3.2 [2], an aqueous solubility of 0.08 g/L , and a most basic pKa of −0.78 , indicating significantly reduced basicity compared to typical anilines (pKa ~4.6). These properties reflect the electron‑withdrawing influence of the ortho‑fluorine atom, which affects both solid‑state packing and solution‑phase reactivity. The higher melting point enables more straightforward purification by recrystallization, while the low basicity necessitates adjusted conditions for acylation or peptide‑coupling reactions.

Physicochemical properties Melting point pKa LogP

Patent-Validated Synthetic Route and Yield Benchmark

A scalable synthetic route to 2‑amino‑2'‑fluorobenzophenone is described in Korean Patent KR2015/33434, which reports a one‑step reaction between 2‑fluorobenzonitrile and aniline mediated by BCl₃ and AlCl₃ in dichloromethane, followed by acidic hydrolysis, yielding the product in 54% isolated yield after column chromatography . This compares favorably with an alternative route starting from o‑bromofluorobenzene that gives approximately 34% yield . The BCl₃/AlCl₃ method provides a reproducible, patent‑documented pathway that enables procurement teams to verify synthetic provenance and assess cost‑of‑goods relative to yields of competing aminobenzophenones, such as 2‑amino‑5‑chlorobenzophenone which can be produced via iron‑powder reduction of isoxazole intermediates [1].

Synthesis yield Patent route BCl₃-mediated coupling

Key Applications of 2-Amino-2'-fluorobenzophenone


Pitavastatin Calcium API Manufacturing Intermediate

2‑Amino‑2'‑fluorobenzophenone is the established starting material for the quinoline core of Pitavastatin, a super‑statin HMG‑CoA reductase inhibitor [1]. Its 2'‑fluoro substitution is essential for the cyclocondensation with 3‑cyclopropyl‑3‑oxopropionic acid methyl ester that forms the 2‑cyclopropyl‑4‑(2‑fluorophenyl)quinoline intermediate. This compound is listed as Pitavastatin Impurity 83 and is used as a reference standard for ANDA analytical method validation and quality control during commercial production [2]. Procurement teams supporting Pitavastatin API manufacturing should source 2‑amino‑2'‑fluorobenzophenone with a purity of ≥95% (typical commercial specification) and verify impurity profiles against pharmacopoeial standards.

5-(2-Fluorophenyl)-1,4-benzodiazepin-2-one Synthesis

For medicinal chemistry programs exploring non‑chlorinated, 2‑fluorophenyl‑substituted benzodiazepine scaffolds, 2‑amino‑2'‑fluorobenzophenone provides direct access to 5‑(2‑fluorophenyl)‑1,3‑dihydro‑1,4‑benzodiazepin‑2‑one (VII) [1]. This scaffold is distinct from the 5‑chloro‑2‑fluorophenyl core obtained from 2‑amino‑5‑chloro‑2'‑fluorobenzophenone, which leads to midazolam‑type imidazobenzodiazepines [2]. The compound has also been employed in radiolabeling studies: 2‑amino‑2'‑[¹⁸F]fluorobenzhydrol, derived from this benzophenone, serves as a no‑carrier‑added intermediate for [2'‑¹⁸F]‑1,4‑benzodiazepine‑2‑ones used in PET imaging [3]. Researchers designing fluorinated benzodiazepine libraries should select this compound when the target lacks a 5‑chloro substituent.

Benzodiazepine Metabolite and Impurity Reference Standard

2‑Amino‑2'‑fluorobenzophenone and its congeners are key hydrolytic metabolites and degradation products of 2'‑fluoro‑substituted benzodiazepines. The voltammetric method of Fernandez et al. (1995) enables determination of aminohalogenbenzophenones from 0.2 to 15 ppm with RSD < 5.2%, and the fluoro‑substituted analogs exhibit detection limits as low as 100 ppb [1]. HPLC with electrochemical detection achieves determination limits of 750 pg/mL in biological fluids [2]. Forensic toxicology, clinical pharmacology, and environmental monitoring laboratories performing benzodiazepine screening should include 2‑amino‑2'‑fluorobenzophenone as a certified reference material for method development and validation, particularly for drugs metabolizing to 2'‑fluoro‑substituted benzophenones.

Spectrophotometric Reagent for Trace Metal Detection

Although the primary literature on oxidative electrophilic coupling reagents has focused on 2‑amino‑2',5‑dichlorobenzophenone (MCB) and 2‑amino‑5‑chloro‑2'‑fluorobenzophenone (MFB) for the spectrophotometric determination of iron(III) at 520 nm [1], 2‑amino‑2'‑fluorobenzophenone shares the requisite 2‑amino‑2'‑fluoro pharmacophore and can be investigated as an alternative coupling reagent with potentially different selectivity or sensitivity profiles. Its higher melting point (126–128 °C) and lower aqueous solubility (0.08 g/L) may offer advantages in solid‑phase extraction or pre‑concentration protocols [2]. Analytical chemistry groups developing new spectrophotometric methods for environmental metal monitoring can evaluate this compound as a building block for novel chromogenic reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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